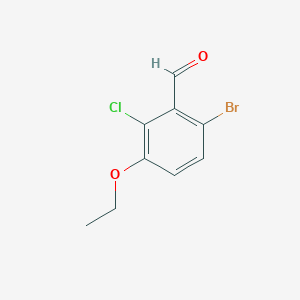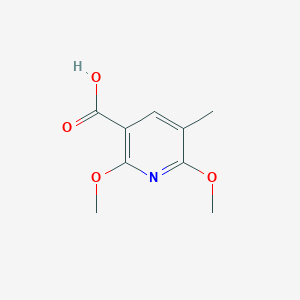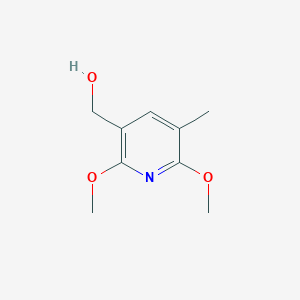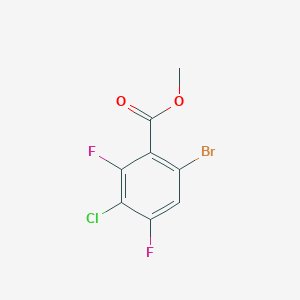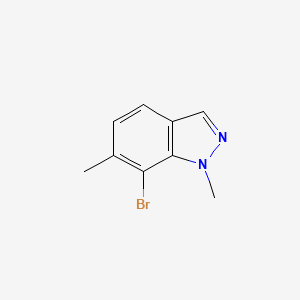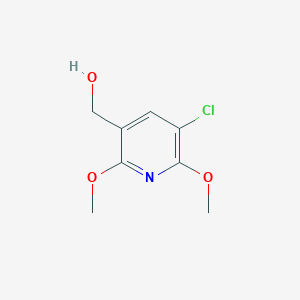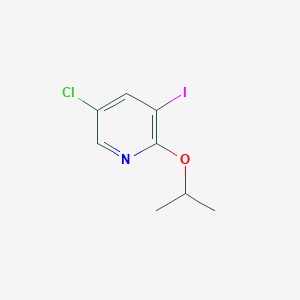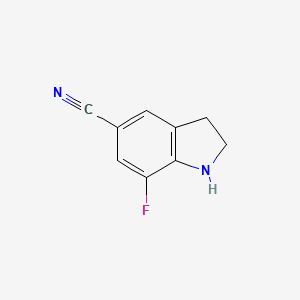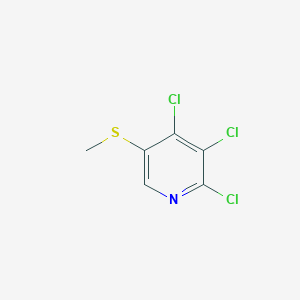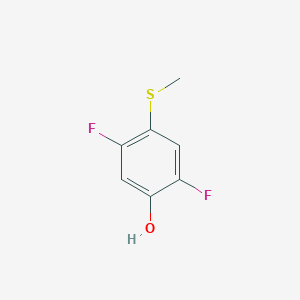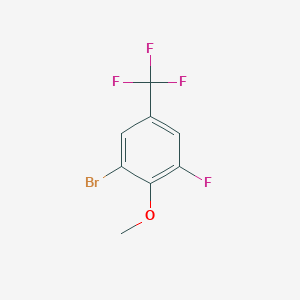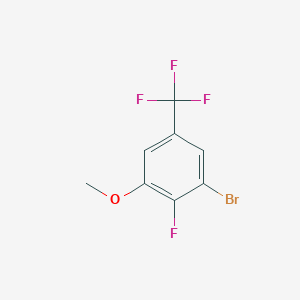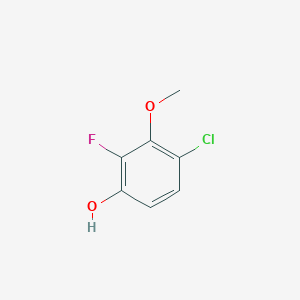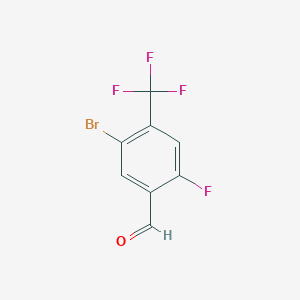
2,3,4-Trichloro-5-formylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichloro-5-formylpyridine is a chemical compound with the molecular formula C6H2Cl3NO and a molecular weight of 210.45 g/mol . It is also known by its IUPAC name, 4,5,6-trichloronicotinaldehyde . This compound is characterized by the presence of three chlorine atoms and a formyl group attached to a pyridine ring, making it a highly functionalized pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-formylpyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 5-chlorouracil with sulfur oxychloride in ethylene dichloride as a solvent . The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product. The molar ratio of 5-chlorouracil to sulfur oxychloride can vary, but typical ratios range from 1:1 to 1:30, with reflux times ranging from 1 to 60 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar chlorination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-5-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,3,4-Trichloro-5-pyridinecarboxylic acid.
Reduction: 2,3,4-Trichloro-5-hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trichloro-5-formylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-5-formylpyridine and its derivatives involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trichloro-4-formylpyridine
- 2,4,5-Trichloro-3-formylpyridine
- 2,3,4-Trichloro-6-formylpyridine
Uniqueness
2,3,4-Trichloro-5-formylpyridine is unique due to the specific positioning of its chlorine atoms and formyl group on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other chlorinated pyridine derivatives .
Properties
IUPAC Name |
4,5,6-trichloropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRUZCUMUJXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
